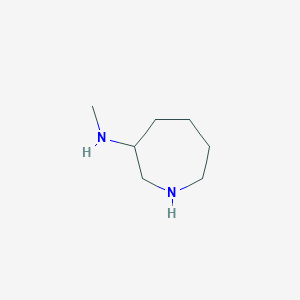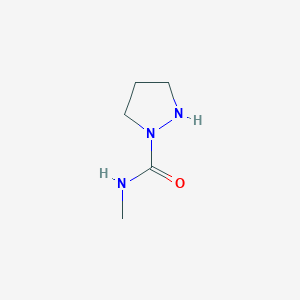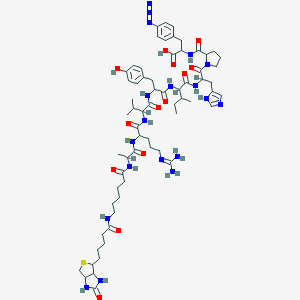
1-Methyl-4-(pentafluoroethyl)benzene
説明
1-Methyl-4-(pentafluoroethyl)benzene is a useful research compound. Its molecular formula is C9H7F5 and its molecular weight is 210.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electropolymerization Studies
1-Methyl-4-(pentafluoroethyl)benzene has been explored in the field of electropolymerization. Abedin et al. (2004) studied the electropolymerization of benzene in an ionic liquid, which involved 1-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate, a related compound. This research highlights the use of ionic liquids as solvents for electropolymerization processes, offering a new perspective on the synthesis of polymers like poly(para)phenylene (Abedin, Borissenko, & Endres, 2004).
Ionic Liquid and Polymer Interaction
Schneider et al. (2005) conducted an EQCM study on the electropolymerization of benzene in an ionic liquid, again involving a compound structurally similar to this compound. This study provided insights into the ion exchange characteristics of the resulting polymer film, emphasizing the interaction between ionic liquids and polymers during electropolymerization (Schneider, Bund, Ispas, Borissenko, El Abedin, & Endres, 2005).
Polymer Synthesis and Analysis
Carstens et al. (2008) investigated the electropolymerization of benzene in an ionic liquid, focusing on the synthesis and analysis of poly(para)phenylene. This study is significant for understanding the polymerization process in ionic liquids and the properties of the resulting polymer (Carstens, El Abedin, & Endres, 2008).
Fluorine-Containing Polyethers
Research by Fitch et al. (2003) on the synthesis and characterization of fluorine-containing polyethers, where 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene was used as a monomer, demonstrates the application of fluorinated compounds in creating materials with unique properties like low dielectric constants and high thermal stability (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, & Cassidy, 2003).
Fluorinated Aromatics in Organic Synthesis
The synthesis of fluorinated aromatics, such as in the work of Ajenjo et al. (2016), who prepared 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, shows the relevance of fluorinated benzene derivatives in organic synthesis. Such compounds are useful in creating novel (pentafluorosulfanyl)benzenes with unique substitution patterns (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).
Safety and Hazards
特性
IUPAC Name |
1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-6-2-4-7(5-3-6)8(10,11)9(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYDVGCKILRJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556048 | |
| Record name | 1-Methyl-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117081-46-6 | |
| Record name | 1-Methyl-4-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
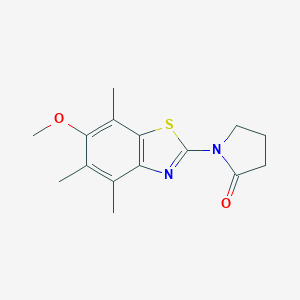
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
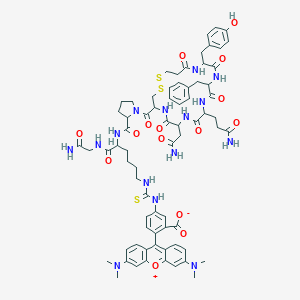
![4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL}](/img/structure/B55178.png)

